3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene and isoindoline. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzothiophene derivative followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide
- 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide stands out due to its unique combination of benzothiophene and isoindoline moieties
Properties
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-13-10-3-1-2-4-12(10)24-14(13)17(23)19-8-5-6-9-11(7-8)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNPNOINJVBCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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